molecular formula C12H3F10NO B12597755 Pentafluorophenol--pentafluoroaniline (1/1) CAS No. 880131-86-2

Pentafluorophenol--pentafluoroaniline (1/1)

Cat. No.: B12597755
CAS No.: 880131-86-2
M. Wt: 367.14 g/mol
InChI Key: OIENFOIDLNMGSP-UHFFFAOYSA-N
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Description

Pentafluorophenol–pentafluoroaniline (1/1) is a compound formed by the combination of pentafluorophenol and pentafluoroaniline in a 1:1 ratio. Pentafluorophenol is an organofluorine compound with the formula C6F5OH, known for its high acidity and use in peptide synthesis . Pentafluoroaniline, on the other hand, is an aromatic amine with the formula C6H2F5N, used in various chemical syntheses . The combination of these two compounds results in a unique compound with distinct properties and applications.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenol–pentafluoroaniline (1/1) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkalis, metal alcoholates, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of pentafluorophenol and pentafluoroaniline, which have applications in different fields .

Scientific Research Applications

Pentafluorophenol–pentafluoroaniline (1/1) has several scientific research applications:

Mechanism of Action

The mechanism of action of pentafluorophenol–pentafluoroaniline (1/1) involves its interaction with molecular targets and pathways. The compound exerts its effects by forming strong bonds with nucleophiles, leading to the formation of stable products. The high acidity of pentafluorophenol and the reactivity of pentafluoroaniline contribute to its effectiveness in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentafluorophenol–pentafluoroaniline (1/1) is unique due to its combination of high acidity and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry. Its ability to form stable products with nucleophiles sets it apart from other similar compounds .

Properties

CAS No.

880131-86-2

Molecular Formula

C12H3F10NO

Molecular Weight

367.14 g/mol

IUPAC Name

2,3,4,5,6-pentafluoroaniline;2,3,4,5,6-pentafluorophenol

InChI

InChI=1S/C6H2F5N.C6HF5O/c2*7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2;12H

InChI Key

OIENFOIDLNMGSP-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)N.C1(=C(C(=C(C(=C1F)F)F)F)F)O

Origin of Product

United States

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